
4-Isobutylaniline
Overview
Description
4-Isobutylaniline is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves multiple steps . It can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C10H15N . It has a molecular weight of 149.237 . The structure of this molecule consists of two methyl groups bonded to one benzene ring .Chemical Reactions Analysis
This compound is a hydrocarbon that reacts with nitroxyl radicals to form an anion radical intermediate . It has been shown to react with nitrobenzene, which may be important for the formation of nitroxyl radicals by electron transfer . This compound can also react with nuclei, producing radical intermediates and reaction products .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm^3 . Its boiling point is 241.9±9.0 °C at 760 mmHg . The molar refractivity is 49.3±0.3 cm^3 . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Cancer Research and Diagnosis
4-Isobutylaniline and its derivatives play a significant role in the study of cancer. For example, research has shown that specific amino acid levels, including derivatives of this compound, are associated with the stage of disease and prognosis in patients with head and neck cancer (Cadoni et al., 2020). This suggests the potential of these compounds as markers for cancer diagnosis and treatment monitoring.
Plant Biology and Stress Responses
In plant biology, this compound derivatives like 4-Aminobutyrate have been observed to play roles in response to environmental stress. Narayan and Nair (1990) noted that 4-Aminobutyrate content and the activity of related enzymes increase in plants under various stress conditions, indicating a possible protective mechanism in plants against environmental challenges (Narayan & Nair, 1990).
Industrial Applications
This compound derivatives are also significant in industrial applications, particularly in bioplastic production. Nguyen and Lee (2021) demonstrated the use of engineered bacteria to synthesize 4-Hydroxybutyrate, a key chemical for producing bioplastics and other industrial products, from methane (Nguyen & Lee, 2021). This indicates the potential of these compounds in sustainable manufacturing processes.
Animal Nutrition and Metabolism
In animal science, derivatives of this compound, such as isoacids, have been studied for their role in ruminant nutrition. They are produced naturally in the digestive tracts of ruminants and are involved in the metabolism of certain amino acids, potentially influencing animal growth and milk production (Andries et al., 1987).
Neurobiology
In neurobiology, compounds like 4-Aminobutyrate are key in neurotransmitter synthesis and degradation. Research by Kwon, Park, and Churchich (1992) on brain 4-aminobutyrate aminotransferase highlights the importance of these compounds in the conversion of neurotransmitters, affecting brain function and disorders (Kwon et al., 1992).
Protein Folding and Disease Treatment
4-Phenylbutyric acid, a derivative of this compound, has been studied for its role in protein folding and as a potential treatment for diseases related to protein misfolding. It has been shown to alleviate endoplasmic reticulum stress and might have therapeutic effects in various pathologies (Kolb et al., 2015).
Safety and Hazards
When handling 4-Isobutylaniline, it is advised to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
4-Isobutylaniline is a hydrocarbon that reacts with nitroxyl radicals . The primary targets of this compound are these radicals, which play a crucial role in various biochemical reactions.
Mode of Action
This compound interacts with its targets by forming an anion radical intermediate . It has been shown to react with nitrobenzene, which may be important for the formation of nitroxyl radicals by electron transfer . This compound can also react with nuclei, producing radical intermediates and reaction products .
Biochemical Analysis
Biochemical Properties
4-Isobutylaniline plays a significant role in biochemical reactions, particularly in the formation of nitroxyl radicals through electron transfer reactions. It interacts with nitrobenzene to form an anion radical intermediate, which is crucial for the formation of nitroxyl radicals . Additionally, this compound can react with nuclei, producing radical intermediates and reaction products . These interactions highlight the compound’s potential in various biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroxyl radicals and other reactive intermediates can lead to oxidative stress, impacting cellular function
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through electron transfer reactions. The compound’s ability to form anion radical intermediates and react with nitrobenzene highlights its role in radical formation . These radicals can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. The exact molecular targets and pathways affected by this compound remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable under normal conditions but can be heated to produce various hydrocarbon radicals . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity and radical formation potential over extended periods, making it a valuable reagent in organic synthesis and biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can lead to toxic effects, including oxidative stress and potential damage to cellular components . The threshold for these effects and the specific toxicological outcomes depend on the dosage and duration of exposure.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of nitroxyl radicals and other reactive intermediates . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels. Understanding the specific enzymes and pathways affected by this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biochemical and cellular effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its activity and function within cells.
Properties
IUPAC Name |
4-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQATXVCGCYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184176 | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30090-17-6 | |
| Record name | 4-(2-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30090-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOBUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





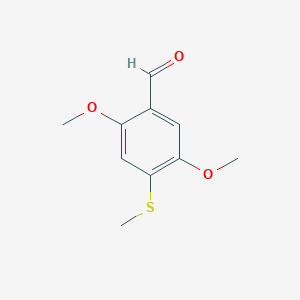
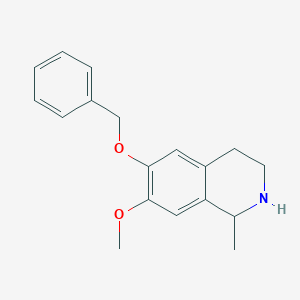
![4,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1594083.png)
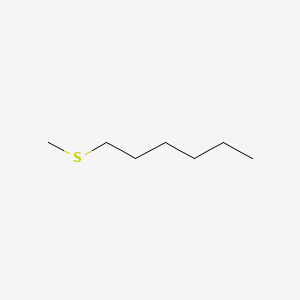
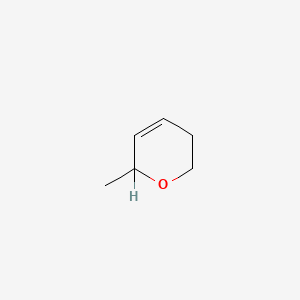
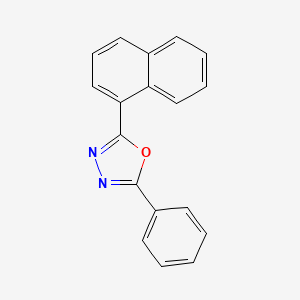
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
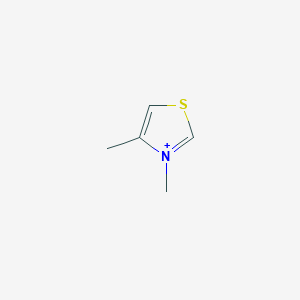

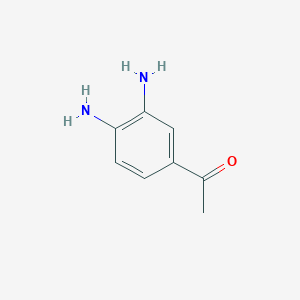
![Acetamide, 2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecyl-](/img/structure/B1594095.png)
